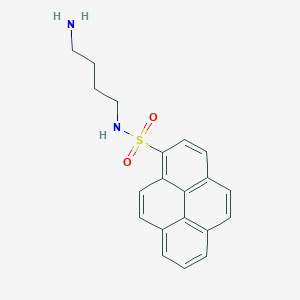
1H-Indole-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1,6-diol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their wide range of biological activities and are a key structural motif in many pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indole-1,6-diol can be synthesized through several methods. One common approach involves the hydroxylation of indole derivatives. For instance, the hydroxylation of 1H-indole can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. Another method involves the use of metal catalysts to facilitate the hydroxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The choice of catalysts and reaction conditions can be optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
1H-Indole-1,6-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups on the indole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1H-Indole-5,6-diol: Another hydroxylated indole derivative with similar properties.
1H-Indole-2,3-diol: Differently substituted indole with distinct reactivity and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness: 1H-Indole-1,6-diol is unique due to the specific positioning of the hydroxyl groups, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological studies.
Propriétés
Numéro CAS |
877470-66-1 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1-hydroxyindol-6-ol |
InChI |
InChI=1S/C8H7NO2/c10-7-2-1-6-3-4-9(11)8(6)5-7/h1-5,10-11H |
Clé InChI |
OBGDZGCKBSAVOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)

![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)


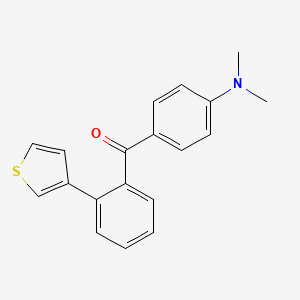
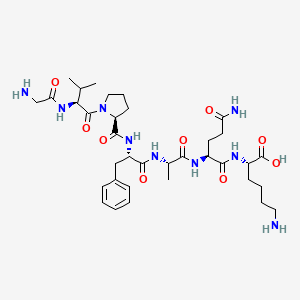
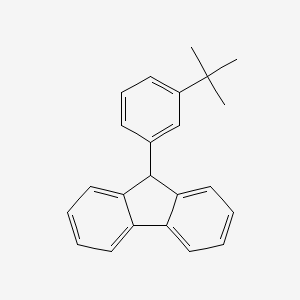
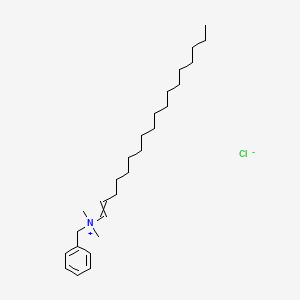
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
